molecular formula C9H10BNO3 B1342632 2-Acrylamidophenylboronic acid CAS No. 758697-66-4

2-Acrylamidophenylboronic acid

Cat. No. B1342632
M. Wt: 190.99 g/mol
InChI Key: XGDUBFMBDDZYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acrylamidophenylboronic acid is a functional monomer that has been utilized in the synthesis of polymers with specific binding properties, particularly for the development of glucose sensors and metal ion retention systems. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, such as those found in sugars, which makes it valuable in the field of sensor technology and polymer chemistry .

Synthesis Analysis

The synthesis of acrylamidophenylboronic acid derivatives has been approached through various strategies to avoid unwanted polymerization and to achieve high purity and yield. A notable method involves a two-step deprotection of pinacolato methacrylamido phenylene boronic esters, which has been reported to produce methacrylamido phenylboronic acids effectively . Additionally, the use of microwave irradiation has been employed to synthesize related acrylamide compounds, demonstrating the versatility of acrylamide chemistry in producing novel compounds with potential bioactivities .

Molecular Structure Analysis

The molecular structure of acrylamidophenylboronic acid and its derivatives is characterized by the presence of an acrylamide group attached to a phenyl ring that bears a boronic acid functional group. This structure is pivotal for its binding properties, as the boronic acid can interact with diols, and the acrylamide group can be polymerized to incorporate the molecule into various polymeric matrices .

Chemical Reactions Analysis

Acrylamidophenylboronic acid and its derivatives participate in polymerization reactions to form functional polymers. These polymers can then interact with glucose and other diols through the boronic acid moiety, leading to changes in the polymer's physical properties, such as swelling. This reaction is central to the development of glucose-responsive materials . The polymers can also chelate metal ions, which is useful for environmental applications such as water treatment and metal ion retention .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamidophenylboronic acid-based polymers are influenced by their molecular structure. The presence of boronic acid groups imparts the ability to bind with diols, which is exploited in glucose sensing applications. The swelling behavior of these polymers upon interaction with glucose has been characterized using various techniques, including Faradaic impedance spectroscopy and surface plasmon resonance spectroscopy . The copolymers synthesized from acrylamidophenylboronic acid derivatives have shown excellent retention capabilities for metal ions, which vary with pH and the nature of the copolymer . These properties are crucial for their use in environmental and analytical applications.

Scientific Research Applications

  • Nasal Adsorption of Insulin : A study by Cui Cheng et al. (2012) developed nanoparticles using poly(3-acrylamidophenylboronic acid) for improving the nasal adsorption of insulin. These nanoparticles showed potential as carriers for peptide and protein drugs in nasal delivery.

  • Glucose-Responsive Behavior : Research by Ting Ye et al. (2014) demonstrated the glucose-responsive volume phase transition behavior of Ag@poly(phenylboronic acid) hybrid microgels. The study highlighted the ability to tailor poly(phenylboronic acid) gels from swelling to shrinking upon adding glucose at physiological pH.

  • Boron Neutron Capture Therapy (BNCT) : Luzhong Zhang et al. (2011) investigated the use of Dextran-poly(3-acrylamidophenylboronic acid) nanoparticles for boron neutron capture therapy and chemotherapy in cancer treatment. Their research Zhang et al. (2011) emphasized the nanoparticles' stability, biocompatibility, and effective drug release.

  • Insulin Delivery Systems : A study by Yanxia Wang et al. (2012) developed pH- and glucose-sensitive glycopolymer nanoparticles for triggered release of insulin, demonstrating their potential in diabetes treatment.

  • Doxorubicin Delivery in Cancer Treatment : X. Wang et al. (2013) focused on doxorubicin delivery to tumors using boronic acid-rich chitosan nanoparticles. Their work Wang et al. (2013) revealed the nanoparticles' effectiveness in penetrating tumors and improving chemotherapy outcomes.

  • Glucose-Selective Holographic Sensors : Research by Xiaoping Yang et al. (2006) demonstrated the potential of 2-acrylamidophenylboronate in developing glucose-selective sensors, highlighting its binding preference for glucose over lactate.

  • Corrosion Inhibition : Ahmed Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, including 2-acrylamidophenylboronic acid, as corrosion inhibitors in nitric acid solutions for copper. Their study Abu-Rayyan et al. (2022) provided insights into the compounds' effectiveness and potential applications in industrial settings.

properties

IUPAC Name

[2-(prop-2-enoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6,13-14H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDUBFMBDDZYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597239
Record name [2-(Acryloylamino)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acrylamidophenylboronic acid

CAS RN

758697-66-4
Record name [2-(Acryloylamino)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acrylamido-phenylboronic acid (“2-APB”) was synthesized by reacting 2-aminophenylboronic acid with an excess of acryloyl chloride in an aqueous alkaline solution. The product was extracted in acetone and dried using a rotary evaporator. The structure of 2-APB was confirmed using NMR. The purity was shown to be greater than 90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acrylamidophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Acrylamidophenylboronic acid
Reactant of Route 3
2-Acrylamidophenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Acrylamidophenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Acrylamidophenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Acrylamidophenylboronic acid

Citations

For This Compound
97
Citations
Z Tang, Y Guan, Y Zhang - Polymer Chemistry, 2014 - pubs.rsc.org
A new glucose-sensitive microgel, the poly(N-isopropylacrylamide-co-2-acrylamidophenylboronic acid) (P(NIPAM-2-AAPBA)) microgel, which contracts instead of expanding in the …
Number of citations: 74 0-pubs-rsc-org.brum.beds.ac.uk
Q Wang, H Wang, Q Chen, Y Guan… - ACS Applied Polymer …, 2020 - ACS Publications
… Here, we synthesized a new block copolymer PEG-b-(PNIPAM-2-AAPBA) (P(NIPAM-2-AAPBA): poly(N-isopropylacrylamide-co-2-acrylamidophenylboronic acid)), in which a 2-…
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
CC Deng, WLA Brooks, KA Abboud… - ACS Macro …, 2015 - ACS Publications
… wide pH range over which healing behavior is observed was achieved through the use of an intramolecular coordinating boronic acid monomer, 2-acrylamidophenylboronic acid (…
Number of citations: 372 0-pubs-acs-org.brum.beds.ac.uk
X Yang, X Pan, J Blyth, CR Lowe - Biosensors and Bioelectronics, 2008 - Elsevier
… Glucose-selective holographic sensors were fabricated from unique tetrahedral 2-acrylamidophenylboronic acid (2-APB) incorporated with co-monomers poly(ethylene glycol) acrylate (…
Q Wang, M Fu, Y Guan, TD James, Y Zhang - Science China Chemistry, 2020 - Springer
A glucose-sensitive polymer, poly(N-isopropylacrylamide-co-2-acrylamidophenylboronic acid) (P(NIPAM-co-2-AAPBA)), was synthesized by reversible addition fragmentation chain …
Z Tang, Y Guan, Y Zhang - Polymer Chemistry, 2018 - pubs.rsc.org
… Poly(N-isopropylacrylamide-co-2-acrylamidophenylboronic acid) (P(NIPAM-2-AAPBA)) microgel shrinks monotonously with increasing glucose concentrations, but does not work at …
Number of citations: 25 0-pubs-rsc-org.brum.beds.ac.uk
Y Gao, A Deng, X Wu, C Sun, C Qi - Reactive and Functional Polymers, 2021 - Elsevier
… The 2-acrylamidophenylboronic acid (2APBAE) monomer was synthesized according to the descriptions elsewhere [42], and the detailed characterizations were shown in …
GJ Worsley, GA Tourniaire, KES Medlock… - Clinical …, 2007 - academic.oup.com
… Future work will examine the behavior of sensors incorporating 2-acrylamidophenylboronic acid derivatives. These phenylboronic acids have an oxygen electron donor intramolecular …
Number of citations: 68 0-academic-oup-com.brum.beds.ac.uk
SE Cassel, ME Smithmyer, CC Deng, PJ LeValley… - 2019.biomaterials.org
… 2acrylamidophenylboronic acid (2APBA) was synthesized using published protocols, and the 2APBA copolymer and polyvinyl alcohol (PVOH, Sigma, 31-50kDa) were each solubilized …
Number of citations: 3 2019.biomaterials.org
Y Egawa, T Seki, S Takahashi, J Anzai - Materials Science and …, 2011 - Elsevier
… Unlike the hydrogels based on 3-APBA, hydrogel films based on 2-acrylamidophenylboronic acid (2-APBA) exhibited no response to lactate [105], [106]. This character is desirable for …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.